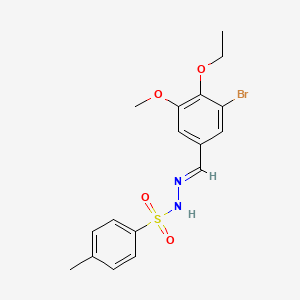

![molecular formula C15H19N3OS2 B5597760 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)

1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

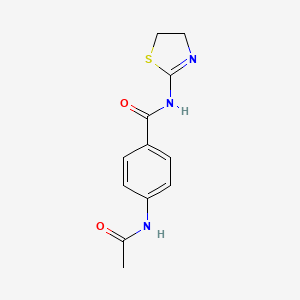

This compound is part of a broader class of organic molecules that incorporate heterocyclic elements like thienyl (a sulfur-containing ring), imidazole (a nitrogen-containing ring), and piperidine (a six-membered nitrogen-containing ring). These components suggest the compound's potential for diverse chemical reactivity and possible biological activity, given the common presence of such moieties in pharmacologically active molecules.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step organic reactions, starting with simpler building blocks. For example, a similar compound was synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol, as described in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).

科学的研究の応用

Synthesis and Structural Analysis

1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine is a compound that falls within a broader category of chemicals synthesized and analyzed for various scientific applications, including drug development, material science, and chemical biology. While the specific compound was not directly mentioned in the available literature, research on closely related compounds provides insight into the synthetic strategies and potential applications of similar chemical entities.

Novel Synthesis Methods : Research by Goli-Garmroodi et al. (2015) demonstrated the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting methods that could potentially apply to the synthesis of 1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine. These compounds were synthesized via the reaction of specific acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing a method that might be adapted for similar structures (Goli-Garmroodi et al., 2015).

Structural and Conformational Studies : Investigations into the structure and conformation of related compounds, such as those described by Whelan et al. (1995), could provide a foundation for understanding the chemical behavior and potential biological activity of 1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine. These studies contribute to the design of compounds with desired biological activities by elucidating the relationship between structure and function (Whelan et al., 1995).

Potential Biological Activity

Bioactive Compound Design : Shibuya et al. (2018) reported on the discovery of compounds with specific biological activities, focusing on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. The strategic insertion of specific functional groups, as seen in their work, could guide the design of 1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine for targeted biological applications (Shibuya et al., 2018).

Antimycobacterial Activity : The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, as explored by Lv et al. (2017), suggest that compounds with the imidazole moiety could be potent scaffolds for developing antimycobacterial agents. This research points towards the potential of 1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine in contributing to the treatment of mycobacterial infections (Lv et al., 2017).

作用機序

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

(5-ethylsulfanylthiophen-2-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2/c1-2-20-13-6-5-12(21-13)15(19)18-9-3-4-11(10-18)14-16-7-8-17-14/h5-8,11H,2-4,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEITHFSGQNJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(S1)C(=O)N2CCCC(C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)

![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)

![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)

![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)

![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)

![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)